5-bromo-N-cyclopropyl-2-nitroaniline
Overview
Description
5-bromo-N-cyclopropyl-2-nitroaniline: is an organic compound with the molecular formula C9H9BrN2O2 It is characterized by the presence of a bromine atom, a cyclopropyl group, and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in cellular processes .
Mode of Action
It is known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs incoming electrophiles to the meta position relative to itself .
Biochemical Pathways
Nitroaniline compounds are often involved in electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s molecular weight (25709) suggests it may have suitable properties for absorption and distribution .
Result of Action
Similar compounds can cause changes in protein function or cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cyclopropylation: The nitro-substituted bromoaniline is then subjected to cyclopropylation. This step involves the reaction of the nitroaniline with cyclopropylamine under suitable conditions, often in the presence of a catalyst or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-bromo-N-cyclopropyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinonoid structures.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 5-amino-N-cyclopropyl-2-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives.
Scientific Research Applications
Chemistry: 5-bromo-N-cyclopropyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the nitro group and the cyclopropyl moiety can impart biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical transformations. It is also used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-bromo-2-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
N-cyclopropyl-2-nitroaniline:
5-bromo-N-cyclopropyl-4-nitroaniline: Positional isomer with different chemical properties.
Uniqueness: 5-bromo-N-cyclopropyl-2-nitroaniline is unique due to the combination of the bromine atom, cyclopropyl group, and nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWWCMMLUVREEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276895 | |
Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356483-75-4 | |
Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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